![molecular formula C10H13ClN2O2S B13564982 methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another approach involves the use of D-glucosamine and pyruvic acid to produce pyrrole-2-carboxylic acid, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of bio-renewable feedstocks such as cellulose and chitin. These feedstocks can be converted into valuable platform chemicals through various transformation pathways, leading to the synthesis of pyrrole-2-carboxylic acid and its derivatives .
化学反応の分析
Types of Reactions
Methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of solvents such as water or organic solvents and may require specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
科学的研究の応用
Methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other thieno[3,2-b]pyrrole derivatives such as thieno[3,2-b]pyrrole-5-carboxamides and thieno[3,2-b]pyrrole-5-carbohydrazides . These compounds share a similar core structure but differ in their functional groups and specific properties.
Uniqueness
Methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
特性
分子式 |
C10H13ClN2O2S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC名 |
methyl 2-(aminomethyl)-4-methylthieno[3,2-b]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-12-7-3-6(5-11)15-9(7)4-8(12)10(13)14-2;/h3-4H,5,11H2,1-2H3;1H |
InChIキー |
MURPUVCVALQDDP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C=C(S2)CN)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


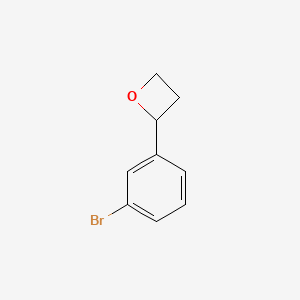



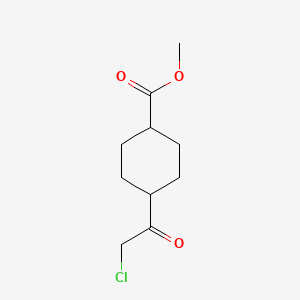
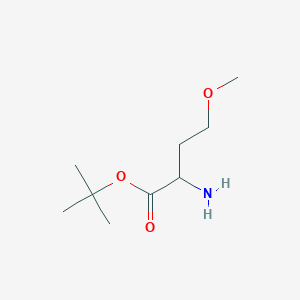

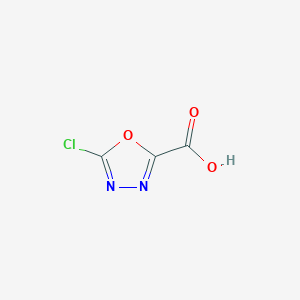
![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)



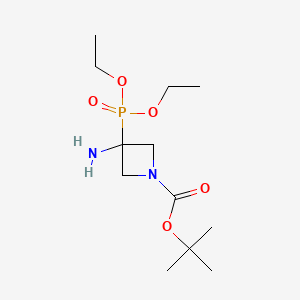
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
